molecular formula C9H9NO2 B1397069 (2-Methylbenzo[d]oxazol-7-yl)methanol CAS No. 136663-42-8

(2-Methylbenzo[d]oxazol-7-yl)methanol

Cat. No. B1397069
M. Wt: 163.17 g/mol
InChI Key: BVKPCOPAVMDDPD-UHFFFAOYSA-N
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Description

“(2-Methylbenzo[d]oxazol-7-yl)methanol” is a chemical compound with the molecular formula C9H9NO2 . It is also known by its IUPAC name, (2-methyl-1,3-benzoxazol-7-yl)methanol .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including “(2-Methylbenzo[d]oxazol-7-yl)methanol”, has been a subject of research. A method to synthesize 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by Pd (OAc)2 in the presence of K2S2O8 and TfOH has been developed . The desired products were obtained in moderate to excellent yields. This approach provides a facile procedure to prepare benzoxazoles with available substrates .


Molecular Structure Analysis

The molecular structure of “(2-Methylbenzo[d]oxazol-7-yl)methanol” can be represented by the SMILES notation: CC1=NC2=CC=CC(=C2O1)CO . This indicates that the molecule consists of a benzoxazole ring with a methyl group at the 2-position and a methanol group at the 7-position.


Chemical Reactions Analysis

Benzoxazole derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methylbenzo[d]oxazol-7-yl)methanol” include a molecular weight of 163.17 . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Methanol has been identified as a potential hydrogen source and C1 synthon, with applications in both chemical synthesis and energy technologies. RuCl3.xH2O has been used as a catalyst in the N-methylation of amines using methanol, demonstrating the effective utilization of simple alcohol in organic synthesis. This method has been applied to synthesize pharmaceutical agents like venlafaxine and imipramine via late-stage functionalization, indicating the importance of methanol in advanced N-methylation reactions (Sarki et al., 2021).
  • A molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This process demonstrates the role of encapsulation in enhancing the catalytic behavior of heterogeneous catalysts (Ghorbanloo & Maleki Alamooti, 2017).

Molecular Aggregation and Solvent Effects

  • The solvent effects on molecular aggregation have been studied in organic solvent solutions. Fluorescence emission spectra of certain compounds have shown that their association with aggregation processes can be influenced by the solvent used. This indicates the potential application of these compounds in understanding solute-solvent and solvent-solvent interactions (Matwijczuk et al., 2016).

Antimicrobial Activity

  • Novel benzofuran-based 1,2,3-triazoles have been synthesized and demonstrated high antimicrobial activity. This highlights the application of these compounds in developing new antimicrobial agents (Sunitha et al., 2017).

Synthesis of Novel Compounds

  • Ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands have been developed for C-N bond formation using a hydrogen-borrowing strategy. These complexes are efficient catalysts and demonstrate the potential for the synthesis of complex molecules (Donthireddy et al., 2020).
  • Microwave-assisted linear approaches have been used to synthesize benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. This methodology allows for the creation of a diverse library of compounds and can be readily applied in various drug discovery programs (Chanda et al., 2012).

properties

IUPAC Name

(2-methyl-1,3-benzoxazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKPCOPAVMDDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729402
Record name (2-Methyl-1,3-benzoxazol-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylbenzo[d]oxazol-7-yl)methanol

CAS RN

136663-42-8
Record name (2-Methyl-1,3-benzoxazol-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-1,3-benzoxazol-7-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-methylbenzo[d]oxazole-7-carboxylate (743) (1.27 g, 6.19 mmol) in tetrahydrofuran (61 mL) at 0° C. was added lithium aluminum hydride (7.43 mL, 7.43 mmol, 1M in tetrahydrofuran). The reaction was stirred at 0° C. for 1 hour and quenched with 0.6 mL of water, 0.6 mL of 15% NaOH and 1.8 mL of water. The reaction was warmed to room temperature and diluted with diethyl ether. Magnesium sulfate was added and the solution was filtered, washed with diethyl ether, and the solvent was removed in vacuo to provide (2-methylbenzo[d]oxazol-7-yl)methanol (744) (0.687 g, 68%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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